T-817MA, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, is a synthetic, low-molecular-weight compound initially investigated for its neurotrophic and neuroprotective properties. [] It has garnered significant attention for its potential therapeutic application in neurodegenerative diseases like Alzheimer's disease (AD). [, , , ]
Edonerpic maleate, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, is a low molecular weight compound that has emerged as a candidate neuroprotective agent. It has been primarily investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. This compound is currently undergoing clinical trials and is classified as a neurotrophic agent due to its ability to promote neuronal health and regeneration.
Edonerpic maleate was developed as part of a screening process aimed at identifying compounds with neuroprotective properties. Its classification as a neurotrophic agent highlights its role in supporting neuron survival and function. The compound has been shown to interact with various biological targets, including the sigma-1 receptor and collapsin-response mediator protein 2 (CRMP2), which are implicated in neuronal signaling and protection against neurotoxicity .
The synthesis of edonerpic maleate involves several chemical reactions that yield the final compound. While specific synthetic routes are not extensively detailed in the literature, it is known that the synthesis includes the formation of the azetidine ring and the attachment of the benzothiophene moiety, followed by the formation of the maleate salt. The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the product.
The molecular formula for edonerpic maleate is , with a molecular weight of approximately 407.48 g/mol. The compound features a complex structure that includes an azetidine ring, an ethoxy group, and a benzothiophene moiety. The structural representation can be summarized as follows:
The compound's structure facilitates interactions with its biological targets, contributing to its neuroprotective effects .
Edonerpic maleate participates in various biochemical reactions within neuronal cells. Notably, it has been shown to inhibit neurotoxic effects induced by amyloid-beta peptides and glutamate, which are associated with neurodegenerative processes. The compound's mechanism includes modulation of ion channels and interference with CRMP2 functions, which are critical for neuronal signaling .
In experimental settings, edonerpic maleate has been observed to alter calcium ion influx in neurons, thereby influencing excitotoxicity pathways that are often activated during neurodegeneration .
The mechanism of action of edonerpic maleate involves several pathways:
Edonerpic maleate exhibits several notable physical and chemical properties:
These properties suggest that edonerpic maleate may have favorable pharmacokinetic profiles suitable for central nervous system penetration .
Edonerpic maleate has shown promise in various scientific applications:
While traditionally investigated for trauma and stroke applications, emerging evidence suggests edonerpic maleate influences pathways relevant to amyloid-β (Aβ) toxicity in Alzheimer's disease paradigms. Research demonstrates that edonerpic maleate attenuates Aβ(1-42)-induced neurotoxicity in primary neuronal cultures. This protective effect correlates with enhanced neurite outgrowth and preservation of synaptic integrity, suggesting potential utility in counteracting the synaptotoxic effects of Aβ aggregates [3]. The compound appears to mitigate Aβ-triggered oxidative stress, significantly reducing lipid peroxidation markers (malondialdehyde and 4-hydroxynonenal) and suppressing reactive oxygen species generation in cortical neurons exposed to Aβ. This antioxidant activity likely contributes to its neuroprotective efficacy against Aβ toxicity by preserving mitochondrial function and preventing oxidative damage to neuronal membranes [3] [6].
Table 1: Neuroprotective Effects of Edonerpic Maleate Against Amyloid-β Toxicity
Mechanism | Experimental Model | Key Findings | Reference |
---|---|---|---|
Neurite outgrowth | Primary neuronal cultures | Enhanced neurite regeneration in Aβ-exposed neurons | [3] |
Oxidative stress reduction | Cortical neurons + Aβ | ↓ MDA, ↓ 4-HNE, ↓ ROS generation | [3] [6] |
Synaptic preservation | Hippocampal slices + Aβ | Attenuation of Aβ-induced synaptic dysfunction | [3] |
Furthermore, edonerpic maleate treatment modulates the expression and cleavage of CRMP2, a cytosolic phosphoprotein implicated in both neurodevelopment and neurodegeneration. Pathological cleavage of CRMP2 by calpain is enhanced in Aβ-rich environments, generating fragments that promote microtubule destabilization and neuronal death. Edonerpic maleate binds to CRMP2, reducing its calpain-mediated cleavage and thereby preserving cytoskeletal integrity in neurons exposed to Aβ oligomers. This molecular interaction represents a significant mechanism through which edonerpic maleate counteracts Aβ-induced neurodegeneration [3] [6].
Edonerpic maleate exerts profound effects on experience-dependent synaptic plasticity through its interaction with collapsin response mediator protein 2 (CRMP2). CRMP2 serves as a critical intracellular trafficking regulator, particularly for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). The compound binds directly to CRMP2 with moderate affinity (Kd ≈ 10-15 μM), facilitating the activity-driven delivery of GluA1-containing AMPARs to the postsynaptic membrane [1] [4]. This mechanism is fundamental to its ability to enhance training-dependent recovery after central nervous system injuries.
In non-human primate models of internal capsule hemorrhage and spinal cord injury (SCI), edonerpic maleate administration (3 mg/kg/day) significantly accelerated the recovery of motor functions, particularly precision grip. This functional improvement correlated with somatotopic reorganization in the primary motor cortex (M1), where intracortical microstimulation revealed expansion of wrist motor representation territories specifically in edonerpic-treated animals. Crucially, this cortical reorganization was strictly dependent on the combination of edonerpic maleate and rehabilitative training, highlighting the experience-dependent nature of its mechanism [1].
Table 2: CRMP2-Dependent Effects of Edonerpic Maleate on Functional Recovery
Injury Model | Species | Dose Regimen | Key Outcomes | Reference |
---|---|---|---|---|
Cervical SCI | Macaca fuscata | 3 mg/kg/day for 2 months | ↑ Precision grip recovery, ↑ M1 wrist representation | [1] |
Internal capsule hemorrhage | Macaque | 3 mg/kg/day | Accelerated upper limb functional recovery | [4] |
Cryogenic cortical injury | Rodent | 84 mg/kg before training | Enhanced rehabilitative training-dependent recovery | [4] |
The molecular cascade involves edonerpic-induced conformational changes in CRMP2 that enhance its interaction with vesicular trafficking machinery. This facilitates the movement of AMPAR-containing vesicles from intracellular pools toward the postsynaptic density in response to neuronal activity. The critical period for experience-dependent AMPAR delivery normally closes in adulthood, but edonerpic maleate effectively reopens this plasticity window, enabling synaptic strengthening in response to training even in the mature CNS. This property underlies its unique ability to augment rehabilitation efficacy without inducing indiscriminate synaptic changes [4] [6].
Note: Comprehensive data on edonerpic maleate's interaction with sigma-1 receptors was not identified in the provided research results. This section cannot be substantiated based on the available sources and would require consultation of additional literature not provided in the search results.
Edonerpic maleate demonstrates sophisticated dual modulation of ionotropic glutamate receptors, balancing neuroprotection against excitotoxicity with the promotion of adaptive plasticity. In models of traumatic neuronal injury (TNI) mimicking traumatic brain injury, edonerpic maleate (1-10 μM) administered within 2 hours post-injury significantly reduced glutamate-induced excitotoxicity. This protection was associated with selective regulation of NMDA and AMPA receptor subunits [3] [6].
For NMDA receptors, edonerpic maleate specifically reduced the surface expression of GluN2B subunits without affecting total GluN2B protein levels or GluN2A surface expression. This subunit-selective modulation is clinically significant as GluN2B-containing NMDA receptors exhibit higher calcium permeability and stronger association with excitotoxic signaling compared to GluN2A-containing receptors. The reduction in surface GluN2B was mediated through CRMP2-dependent mechanisms, as overexpression of CRMP2 abolished this effect [3] [6].
Concerning AMPA receptors, edonerpic maleate decreased both total and surface expression of GluA1 subunits while leaving GluA2 unaltered. This reduction in GluA1 contributed to attenuated calcium influx following AMPA receptor stimulation, as demonstrated by calcium imaging studies showing diminished responses to AMPA application in edonerpic-treated neurons. The GluA1 regulation occurred through an Arc-dependent pathway, distinct from the CRMP2-mediated regulation of NMDA receptors [3] [6] [10].
Table 3: Glutamate Receptor Subunit Regulation by Edonerpic Maleate
Receptor Type | Subunit | Effect of Edonerpic | Functional Consequence | Molecular Mediator |
---|---|---|---|---|
NMDA | GluN2B | ↓ Surface expression | ↓ Excitotoxic calcium influx | CRMP2 |
NMDA | GluN2A | No change | - | - |
AMPA | GluA1 | ↓ Total and surface expression | ↓ Calcium permeability | Arc |
AMPA | GluA2 | No change | Maintained calcium impermeability | - |
This differential regulation provides a dual protective mechanism: attenuation of excitotoxic NMDA receptor signaling while preserving the capacity for AMPA receptor-mediated synaptic plasticity through other subunits. The compound also mitigated glutamate-induced intracellular calcium overload, reducing peak amplitude and area under the curve of calcium transients by approximately 40% in injured neurons. This calcium modulation contributes significantly to its neuroprotective effects against excitotoxicity [3] [6].
Edonerpic maleate significantly influences the expression and function of activity-regulated cytoskeleton-associated protein (Arc/Arg3.1), a master regulator of synaptic plasticity. In cortical neurons subjected to traumatic injury, edonerpic maleate prolonged the injury-induced Arc expression timeline. While traumatic neuronal injury (TNI) alone triggered a transient increase in Arc protein peaking at 3-6 hours and returning to baseline by 12 hours, edonerpic treatment sustained elevated Arc levels for up to 24 hours post-injury. This extended Arc expression profile correlated with enhanced neuroprotection and synaptic remodeling [3] [6] [7].
Arc serves as a critical mediator of AMPA receptor trafficking, facilitating the endocytosis of GluA1-containing AMPA receptors. Edonerpic maleate's ability to enhance Arc expression provides a mechanistic basis for its regulation of AMPA receptor surface expression. When Arc expression was silenced using siRNA, the neuroprotective effects of edonerpic maleate against TNI were significantly attenuated, as evidenced by increased LDH release and reduced cell viability. This confirms the essential role of Arc in mediating edonerpic's effects on synaptic AMPA receptors [3] [6].
Beyond receptor trafficking, Arc also contributes to maintaining excitatory-inhibitory balance during recovery. In the compensatory brain regions of animals recovering from cryogenic injury, edonerpic maleate administration enhanced both miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs). This balanced increase contrasted sharply with the exclusively excitatory enhancement observed in naturally recovered animals without edonerpic treatment. Consequently, edonerpic-treated animals exhibited higher thresholds for picrotoxin-induced epileptic seizures compared to naturally recovered animals, demonstrating the importance of Arc-mediated balanced plasticity in preventing maladaptive hyperexcitability during recovery [2] [7].
The extended Arc expression induced by edonerpic maleate also regulates endoplasmic reticulum (ER) stress responses and necroptotic pathways after neuronal injury. Arc knockdown exacerbated TNI-induced activation of ER stress markers (GRP78, CHOP, caspase-12) and increased receptor-interacting protein kinase 1 (RIP1) expression, a key mediator of necroptosis. Edonerpic-mediated maintenance of Arc expression therefore protects against multiple cell death pathways, particularly those involving metabotropic glutamate receptor 1 (mGluR1)-mediated ER stress and calcium dysregulation [7] [8].
Table 4: Edonerpic Maleate's Effects on Arc-Mediated Pathways
Arc-Dependent Process | Effect of Edonerpic | Functional Outcome | Reference |
---|---|---|---|
AMPA receptor trafficking | ↑ Arc-mediated GluA1 endocytosis | Adaptive synaptic scaling | [3] [6] |
E/I balance | ↑ Both mEPSC and mIPSC amplitude | Prevention of post-injury epilepsy | [2] |
ER stress response | ↓ GRP78, ↓ CHOP, ↓ caspase-12 | Reduced ER stress-mediated apoptosis | [7] |
Necroptosis regulation | ↓ RIP1 expression | Protection against programmed necrosis | [7] |
Arc's unique ability to link synaptic activity to intracellular signaling makes it particularly important for edonerpic's effects on synaptic homeostasis. The protein undergoes rapid activity-dependent transcription, dendritic mRNA transport, and local translation, allowing synapse-specific modulation. Edonerpic maleate leverages this endogenous system to promote adaptive plasticity while maintaining circuit stability, representing a sophisticated approach to enhancing recovery without inducing pathological hyperexcitability [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7